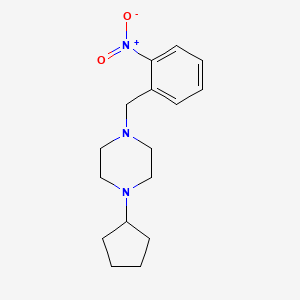

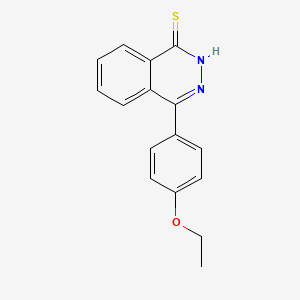

1-cyclopentyl-4-(2-nitrobenzyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine is a compound of interest within the realm of organic chemistry due to its potential applications in medicinal chemistry and materials science. Its synthesis and functionalization have been explored in various studies to understand its reactivity and potential applications better.

Synthesis Analysis

The synthesis of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine and related compounds typically involves the reaction of 2-nitrobenzyl chloride and piperazine, followed by further functionalization. For instance, Keypour et al. (2017) synthesized a new diamine by reacting 2-nitrobenzylchloride and piperazine, which was then used to prepare Mn(II) and Zn(II) macrocyclic Schiff-base complexes (Keypour et al., 2017). Similarly, Neagoie and Krchňák (2012) described a piperazine amide linker for cyclative cleavage from solid support, showcasing a method for the traceless synthesis of dihydroquinoxalinones (Neagoie & Krchňák, 2012).

Molecular Structure Analysis

The molecular structure of 1-cyclopentyl-4-(2-nitrobenzyl)piperazine derivatives has been elucidated through various spectroscopic methods, including NMR and X-ray crystallography. Vinaya et al. (2008) performed a detailed crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative, providing insights into the conformational preferences and intermolecular interactions (Vinaya et al., 2008).

Chemical Reactions and Properties

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine and its derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. These compounds have been utilized in the synthesis of macrocyclic ligands, indicating their reactivity towards forming complex structures with metal ions, as shown by McMurry et al. (1992), who described the synthesis of bifunctional tetraaza macrocycles (McMurry et al., 1992).

Orientations Futures

The future directions for the study of “1-cyclopentyl-4-(2-nitrobenzyl)piperazine” could include investigating its potential biological activity, given that many piperazine derivatives are biologically active . Additionally, further studies could explore its physical and chemical properties, as well as potential applications in various fields.

Propriétés

IUPAC Name |

1-cyclopentyl-4-[(2-nitrophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-19(21)16-8-4-1-5-14(16)13-17-9-11-18(12-10-17)15-6-2-3-7-15/h1,4-5,8,15H,2-3,6-7,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEMXMWSFCCUGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-4-(2-nitrobenzyl)piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5638200.png)

![3-(2-furyl)-3-{[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]amino}propanoic acid](/img/structure/B5638206.png)

![1-(3-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5638214.png)

![N-(4-fluorobenzyl)-3-[1-(3-morpholinylacetyl)-4-piperidinyl]propanamide hydrochloride](/img/structure/B5638219.png)

![N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5638226.png)

![2-{[1-(2-methoxyphenyl)-3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5638234.png)

![4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5638241.png)

![2'-phenylspiro[cyclopentane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B5638256.png)

![5,6,7-trimethyl-N-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5638265.png)

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)-1H-1,2,4-triazole](/img/structure/B5638289.png)